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Lorlatinib's Metabolism & CYP Interaction Potential

The table below summarizes the key cytochrome P450 (CYP) mediated interactions for lorlatinib, based on

in vitro and clinical data [1] [2].

Interaction
Type

Target
Enzyme/Transporter

Effect of
Lorlatinib

Clinical Evidence & Quantitative Data

Substrate CYP3A4 Primary

metabolic
pathway [1]

Coadministration with strong CYP3A4

inducer (rifampicin) reduced lorlatinib
exposure by 77% [1]. Coadministration

with strong CYP3A4 inhibitor
(voriconazole) increased lorlatinib

exposure (AUC) by 120% [1].

Inducer CYP3A4 Net moderate

inducer after
multiple doses

[2]

In a clinical DDI study, lorlatinib reduced

the exposure of the CYP3A4 substrate
midazolam [2].

Inducer CYP2B6 Weak inducer

[2]

Reduced AUC of bupropion (CYP2B6

probe) by 25% [2].
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Interaction
Type

Target
Enzyme/Transporter

Effect of
Lorlatinib

Clinical Evidence & Quantitative Data

Inducer CYP2C9 Weak inducer

[2]

Reduced AUC of tolbutamide (CYP2C9

probe) by 43% [2].

Inhibitor CYP3A4 Time-

dependent
inhibitor (based

on in vitro data)
[2]

Data on file; no clinical inhibition DDI

reported in the provided search results.

Transporter P-glycoprotein (P-gp) Net moderate
inducer [2]

Reduced AUC of fexofenadine (P-gp
probe) by 67% [2].

Comparative CYP Profiles of ALK Inhibitors

This table places lorlatinib's CYP interaction potential in context with other approved ALK tyrosine kinase

inhibitors (TKIs). Please note that this is a summary, and the clinical relevance of these properties may vary.

ALK TKI
Metabolism
(Primary CYP)

CYP Inhibition
Potential

CYP Induction Potential

Lorlatinib
(3rd gen)

CYP3A4 &

UGT1A4 [2]

Time-dependent

CYP3A4 inhibitor (in
vitro) [2]

Moderate inducer of CYP3A4;

Weak inducer of CYP2B6 &
CYP2C9 [2]

Alectinib (2nd
gen)

CYP3A4 Not a significant CYP
inhibitor

Not a significant CYP inducer

Brigatinib
(2nd gen)

CYP2C8 &
CYP3A4

Not a significant CYP
inhibitor

Not a significant CYP inducer

Crizotinib (1st
gen)

CYP3A4 Moderate CYP3A4
inhibitor

Not a significant CYP inducer
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Key Experimental Data and Methodologies

The conclusions above are supported by specific clinical and preclinical studies. Here are the methodologies

for some key experiments:

Clinical DDI Study Design (from [2]): A pivotal clinical trial evaluated the effect of steady-state

lorlatinib (100 mg daily) on probe substrates. Patients received a single dose of a probe drug alone
(Day -2), then continuous lorlatinib (Day 1), and a second dose of the probe co-administered with

lorlatinib (Day 15). The comparison of the probe drug's pharmacokinetics (AUC and Cmax) in the
presence and absence of lorlatinib determined the net inducing or inhibitory effect.

*In Vitro* Metabolism Study (from [1]): Lorlatinib's metabolism was investigated using human liver
microsomes (HLM) and rat liver microsomes (RLM). The use of ultra-high-performance liquid
chromatography–tandem mass spectrometry (UHPLC–MS/MS) allowed for the precise
quantification of lorlatinib and its metabolites. The study employed selective chemical inhibitors for

different CYP enzymes in the microsomal incubations to identify the specific CYP isoforms
responsible for lorlatinib's metabolism, confirming CYP3A4 as the primary enzyme.

The diagram below summarizes the core metabolic and drug-interaction profile of lorlatinib, integrating the

information from the tables above.
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Implications for Drug Development and Therapy

The summarized data lead to several critical considerations for researchers and clinicians:
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Managing Drug-Drug Interactions (DDIs): Lorlatinib's role as a moderate CYP3A4 inducer is a

key differentiator from other ALK inhibitors. Concomitant use with drugs that are CYP3A4 substrates,
particularly those with a narrow therapeutic index, requires careful monitoring as it may lead to

reduced efficacy of the co-administered drug [2]. Furthermore, its metabolism by CYP3A4 means
strong inducers or inhibitors of this enzyme will significantly alter lorlatinib's plasma concentrations [1].

Dosing of Concomitant Medications: The induction of CYP2B6, CYP2C9, and UGT enzymes
suggests that dose adjustments for medications metabolized by these pathways might be necessary,

though the "weak" classification indicates the effect may be less pronounced [2]. The strong
recommendation is to avoid P-gp substrates with a narrow therapeutic window due to lorlatinib's

moderate induction of this transporter [2].
Safety Profile Distinction: The unique induction profile of lorlatinib, combined with its specific

adverse effects like hyperlipidemia, contributes to a distinct safety spectrum that differentiates it from
other ALK TKIs [3]. This is an important factor in the risk-benefit assessment during treatment

selection and sequencing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition ... [pmc.ncbi.nlm.nih.gov]

2. Evaluation of the Effect of Lorlatinib on CYP2B6, CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

3. Silibinin Suppresses the Hyperlipidemic Effects of the ALK- ... [mdpi.com]

To cite this document: Smolecule. [lorlatinib acetate CYP inhibition potential vs other kinase

inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b539185#lorlatinib-acetate-cyp-inhibition-potential-vs-other-

kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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